

# Kinetic Studies of **cis-1-Chloro-1-butene** Reactions: A Comparative Guide

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## Compound of Interest

Compound Name: *cis-1-Chloro-1-butene*

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This guide provides a comparative analysis of the reaction kinetics of **cis-1-Chloro-1-butene**, a halogenated alkene of interest in various chemical syntheses and atmospheric chemistry. Due to a scarcity of direct experimental kinetic data for **cis-1-chloro-1-butene**, this guide leverages data from structurally related compounds and its parent molecule, 1-butene, to provide insights into its expected reactivity. We will explore its reactions with key atmospheric oxidants, namely the hydroxyl radical (OH) and ozone (O<sub>3</sub>), and compare its reactivity to its trans isomer and other chlorinated butenes.

## Comparison of Reaction Rate Constants

The following tables summarize the available kinetic data for the gas-phase reactions of **cis-1-chloro-1-butene** and its analogues with hydroxyl radicals and ozone at or near room temperature (298 K).

Table 1: Reaction Rate Constants with Hydroxyl Radical (OH)

Compound	Rate Constant (k <sub>OH</sub> ) at 298 K (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Notes
cis-1-Chloro-1-butene	No experimental data found.	Reactivity is expected to be influenced by the electron-withdrawing effect of the chlorine atom.
trans-1-Chloro-1-butene	No experimental data found.	Isomeric effects on reactivity are anticipated.
4-Chloro-1-butene	$(2.63 \pm 0.96) \times 10^{-11}$ <a href="#">[1]</a>	The chlorine atom is further from the double bond, likely resulting in a smaller electronic effect on the reaction rate compared to 1-chloro isomers.
1-Butene	$(3.18 \pm 0.62) \times 10^{-11}$ <a href="#">[2]</a>	The parent alkene, provides a baseline for assessing the impact of the chloro-substituent.

Table 2: Reaction Rate Constants with Ozone (O<sub>3</sub>)

Compound	Rate Constant (k <sub>O<sub>3</sub></sub> ) at 298 K (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	Notes
cis-1-Chloro-1-butene	No experimental data found.	The electrophilic nature of ozone suggests a slower reaction rate compared to the parent alkene.
trans-1-Chloro-1-butene	No experimental data found.	Stereochemistry can influence the approach of the ozone molecule.
cis-1,4-Dichloro-2-butene	$(1.9 \pm 0.03) \times 10^4 \text{ M}^{-1} \text{ s}^{-1}$ $(\sim 7.8 \times 10^{-17} \text{ cm}^3 \text{ molecule}^{-1} \text{ s}^{-1})$ [3]	The presence of two electron-withdrawing chloro-groups significantly reduces the reactivity towards ozone.
4-Chloro-1-butene	$(3.96 \pm 0.43) \times 10^{-18}$ [1]	The positional difference of the chlorine atom impacts the rate constant.
1-Butene	$(9.65 \pm 1.45) \times 10^{-18}$ [2]	Provides a benchmark for the ozonolysis rate of an unsubstituted C4 alkene.

## Experimental Protocols

The determination of gas-phase rate constants for these reactions typically employs one of the following established experimental techniques.

### Relative Rate Method

This is a widely used technique for determining the rate constants of reactions, particularly for atmospheric chemistry studies.

Methodology:

- Reactant Mixture Preparation: A mixture of the target compound (e.g., **cis-1-chloro-1-butene**), a reference compound with a known rate constant, and an oxidant precursor (e.g.,

H<sub>2</sub>O<sub>2</sub> for OH radicals, or O<sub>3</sub>) is prepared in a reaction chamber, often a Teflon bag or a glass vessel. The concentrations are typically in the parts-per-million (ppm) to parts-per-billion (ppb) range in a bath gas like synthetic air or nitrogen at a known temperature and pressure.

- **Initiation of Reaction:** The reaction is initiated, for instance, by photolysis of the precursor to generate the oxidant. For ozonolysis, ozone is introduced into the chamber.
- **Concentration Monitoring:** The concentrations of the target and reference compounds are monitored over time using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or Proton Transfer Reaction Mass Spectrometry (PTR-MS).
- **Data Analysis:** The relative rate is determined by plotting the natural logarithm of the initial concentration divided by the concentration at time *t* for the target compound against the same for the reference compound. The slope of this plot gives the ratio of the rate constants (*k*<sub>target</sub> / *k*<sub>reference</sub>). Knowing the rate constant of the reference compound allows for the calculation of the target compound's rate constant.

## Pulsed Laser Photolysis - Laser-Induced Fluorescence (PLP-LIF)

This is an absolute method for directly measuring the rate constants of OH radical reactions.

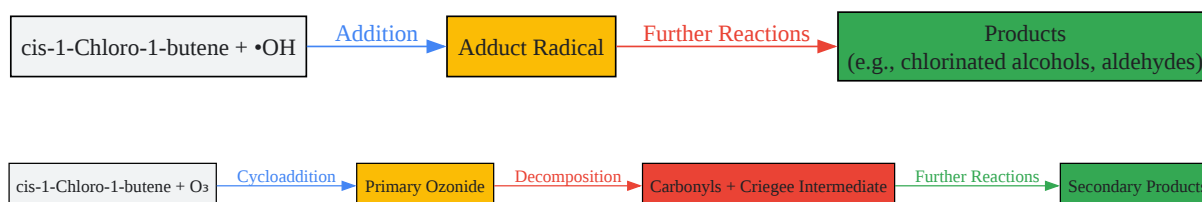
Methodology:

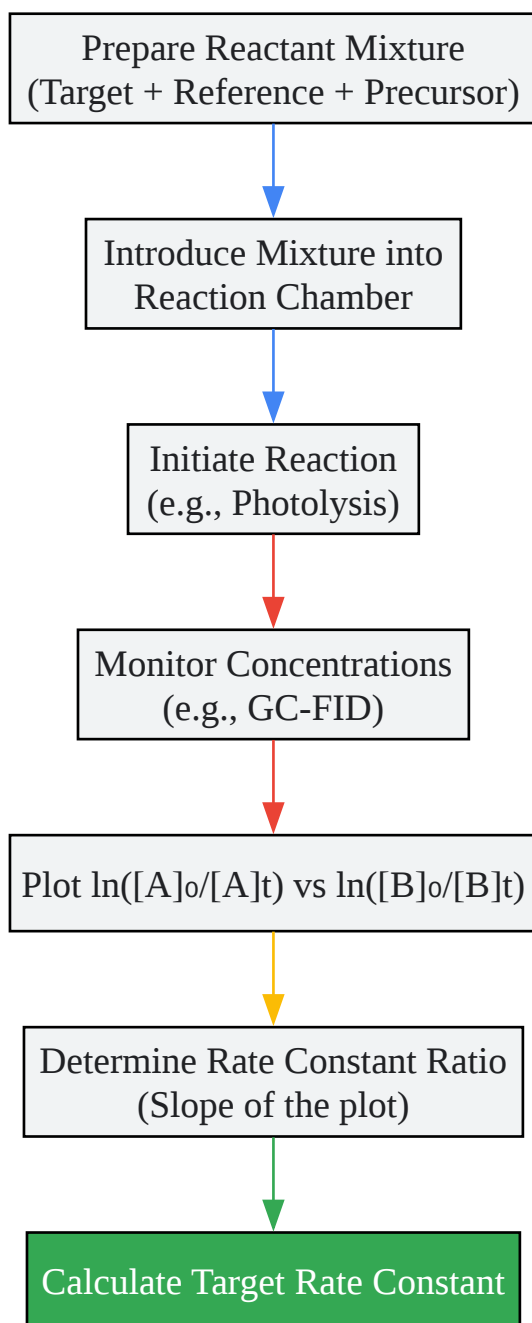
- **Radical Generation:** A pulse of laser light (e.g., from an excimer laser) photolyzes a precursor molecule (e.g., H<sub>2</sub>O<sub>2</sub> or HNO<sub>3</sub>) to produce OH radicals in a flow tube reactor.
- **Reaction:** The OH radicals react with the target molecule, which is present in excess to ensure pseudo-first-order kinetics.
- **Detection:** A second, tunable laser (the probe laser) is fired at a specific time delay after the photolysis pulse. This laser excites the OH radicals to a higher electronic state.
- **Fluorescence Measurement:** The excited OH radicals fluoresce, and this fluorescence is detected by a photomultiplier tube. The intensity of the fluorescence is proportional to the OH radical concentration.

- **Kinetic Measurement:** By varying the time delay between the photolysis and probe lasers, the decay of the OH radical concentration in the presence of the reactant can be monitored. The pseudo-first-order rate constant is determined from the exponential decay of the OH signal. By measuring this at different concentrations of the reactant, the second-order rate constant can be determined from the slope of a plot of the pseudo-first-order rate constant versus reactant concentration.

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for these kinetic studies.





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